molecular formula C9H12BrNO2S B2387255 Methanesulfonamide, N-[(4-bromophenyl)methyl]-N-methyl- CAS No. 138468-24-3

Methanesulfonamide, N-[(4-bromophenyl)methyl]-N-methyl-

Cat. No. B2387255
CAS RN: 138468-24-3
M. Wt: 278.16
InChI Key: SDPWSHVUDNRKNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methanesulfonamide, N-[(4-bromophenyl)methyl]-N-methyl-” is a chemical compound with the linear formula BrC6H4NHSO2CH3 . It has a molecular weight of 250.11 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula BrC6H4NHSO2CH3 . The InChI key for this compound is KKOIRAFXKFYZHQ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound appears as a white to tan solid, powder, or crystals . It has a melting point of 136.8-140.9 degrees Celsius . The compound’s elemental analysis shows carbon at 33.60%, nitrogen at 5.69%, and sulfur at 12.97% .

Advantages and Limitations for Lab Experiments

BMS-986205 has several advantages for lab experiments. It is a potent and selective inhibitor of TYK2, making it a valuable tool for studying the role of TYK2 in the immune response. BMS-986205 also has good pharmacokinetic properties, allowing for easy administration in animal models. However, BMS-986205 has several limitations, including its low solubility in water and its potential for off-target effects. Therefore, careful consideration should be given to the experimental design and dosing regimen when using BMS-986205 in lab experiments.

Future Directions

There are several potential future directions for research on BMS-986205. One area of interest is the development of BMS-986205 as a therapeutic agent for autoimmune diseases and cancer. Clinical trials are currently underway to evaluate the safety and efficacy of BMS-986205 in humans. Another area of interest is the development of more potent and selective inhibitors of TYK2. This could lead to the development of more effective therapies for autoimmune diseases and cancer. Finally, further research is needed to fully understand the mechanism of action of BMS-986205 and its potential off-target effects. This will be critical for the development of safe and effective therapies based on BMS-986205.

Synthesis Methods

The synthesis of BMS-986205 involves several steps, including the reaction of 4-bromobenzylamine with 2,2,2-trifluoroethyl methanesulfonate to produce 4-bromobenzyl methanesulfonate. This intermediate is then reacted with N-methylpiperazine to yield BMS-986205. The overall yield of this process is approximately 10%.

Scientific Research Applications

BMS-986205 has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of TYK2, which plays a critical role in the immune response. Therefore, BMS-986205 has potential applications in the treatment of autoimmune diseases, such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease. BMS-986205 has also been shown to have antitumor activity in preclinical studies, making it a promising candidate for cancer therapy.

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . These hazard statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

It is known that similar compounds can selectively bind to the ATP-binding site of certain enzymes, thereby inhibiting their activity. This leads to the downregulation of the signaling pathways of various cytokines.

Cellular Effects

Similar compounds have been shown to inhibit the growth of cancer cells in vitro and in vivo.

Molecular Mechanism

It is known that similar compounds can selectively bind to the ATP-binding site of certain enzymes, thereby inhibiting their activity. This leads to the downregulation of the signaling pathways of various cytokines.

Temporal Effects in Laboratory Settings

It is known that similar compounds have been shown to inhibit the growth of cancer cells in vitro and in vivo.

Dosage Effects in Animal Models

It is known that similar compounds have been shown to inhibit the growth of cancer cells in vitro and in vivo.

Metabolic Pathways

It is known that similar compounds can selectively bind to the ATP-binding site of certain enzymes, thereby inhibiting their activity. This leads to the downregulation of the signaling pathways of various cytokines.

Transport and Distribution

It is known that similar compounds can selectively bind to the ATP-binding site of certain enzymes, thereby inhibiting their activity. This leads to the downregulation of the signaling pathways of various cytokines.

Subcellular Localization

It is known that similar compounds can selectively bind to the ATP-binding site of certain enzymes, thereby inhibiting their activity. This leads to the downregulation of the signaling pathways of various cytokines.

properties

IUPAC Name

N-[(4-bromophenyl)methyl]-N-methylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2S/c1-11(14(2,12)13)7-8-3-5-9(10)6-4-8/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDPWSHVUDNRKNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)Br)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

138468-24-3
Record name N-[(4-bromophenyl)methyl]-N-methylmethanesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.